

# A Comparative Analysis of Anti-CCR8 Antibodies in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

C-C chemokine receptor 8 (CCR8) has emerged as a promising immuno-oncology target due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Targeting CCR8 offers the potential to selectively deplete these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing a more effective anti-cancer immune response. A growing number of pharmaceutical companies are actively developing anti-CCR8 antibodies, each with unique characteristics and mechanisms of action. This guide provides a comparative analysis of several anti-CCR8 antibodies currently in development, summarizing available preclinical and clinical data to inform researchers and drug development professionals.

## **Mechanism of Action of Anti-CCR8 Antibodies**

The primary mechanism of action for most anti-CCR8 antibodies in development is the depletion of tumor-infiltrating Tregs. This is typically achieved through antibody-dependent cellular cytotoxicity (ADCC), where the Fc region of the antibody engages with Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the lysis of the target Treg. Some antibodies are engineered with enhanced Fc receptor binding to augment this effect.

Beyond Treg depletion, other mechanisms are also being explored. These include blocking the interaction between CCR8 and its ligand, CCL1, thereby inhibiting Treg migration and function.



A novel approach involves the development of inverse agonist antibodies that can modulate receptor signaling even in the absence of the natural ligand.





Click to download full resolution via product page

# **Comparative Analysis of Anti-CCR8 Antibodies**

This section provides a detailed comparison of several anti-CCR8 antibodies in various stages of development. The data presented is based on publicly available information from company presentations, publications, and clinical trial registries.

Table 1: Overview of Anti-CCR8 Antibodies in

**Development** 

| Antibody Name(s)          | Developer(s)                     | Mechanism of Action                                                                    | Development<br>Phase |
|---------------------------|----------------------------------|----------------------------------------------------------------------------------------|----------------------|
| BMS-986340 (JTX-<br>1811) | Bristol Myers Squibb             | ADCC-mediated Treg depletion                                                           | Phase 1/2            |
| S-531011 (ONO-<br>4685)   | Shionogi / Ono<br>Pharmaceutical | ADCC-mediated Treg depletion, CCL1/CCR8 signaling neutralization                       | Phase 1/2            |
| CHS-114 (SRF114)          | Coherus BioSciences              | ADCC/ADCP-<br>mediated Treg<br>depletion                                               | Phase 1b             |
| QLP2117                   | Qilu Pharmaceutical              | ADCC-enhanced Treg depletion                                                           | Phase 1a             |
| ABT-863                   | Abilita Therapeutics             | Inverse agonist,<br>blocks CCL1-<br>dependent and basal<br>signaling                   | Preclinical          |
| 2MW4691                   | Mabwell                          | Bispecific (CCR8 x<br>CTLA-4), ADCC-<br>enhanced Treg<br>depletion, CTLA-4<br>blockade | Preclinical          |



Table 2: Preclinical Efficacy and In Vitro Activity

| Antibody   | Binding Affinity<br>(Kd)                    | In Vitro Efficacy<br>(ADCC)                                         | In Vivo Efficacy<br>(Tumor Growth<br>Inhibition)                                                               |
|------------|---------------------------------------------|---------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| BMS-986340 | Data not publicly available                 | Potent Treg depletion                                               | Data not publicly available                                                                                    |
| S-531011   | ~38.2 pM (to human<br>CCR8)                 | Potent ADCC activity                                                | Significant tumor<br>growth inhibition in<br>human CCR8 knock-<br>in mouse models[1]                           |
| CHS-114    | Data not publicly<br>available              | Induces ADCC and/or<br>ADCP to deplete<br>tumoral CCR8+<br>Tregs[2] | Reduced tumor<br>growth in murine<br>models, with<br>enhanced activity in<br>combination with anti-<br>PD-1[2] |
| QLP2117    | Data not publicly available                 | Enhanced ADCC by glycoengineering[3]                                | Data not publicly available                                                                                    |
| ABT-863    | Data not publicly<br>available              | Potent and highly selective CCR8 binding[4]                         | Significant tumor<br>growth inhibition in<br>MC38 and CMT167<br>murine models[4]                               |
| 2MW4691    | High affinity for CCR8, lower for CTLA-4[5] | EC50 of 0.062 nM for<br>ADCC against CCR8-<br>expressing cells      | 67% TGI in MC38<br>model (6.66 mg/kg);<br>75% TGI in double<br>humanized model (0.4<br>mg/kg)                  |

**Table 3: Preliminary Clinical Data** 



| Antibody   | Study Phase | Key Findings                                                                                                                                                                                                                 |
|------------|-------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BMS-986340 | Phase 1/2   | Recruiting patients with advanced solid tumors. No data publicly available yet.                                                                                                                                              |
| S-531011   | Phase 1/2   | Well-tolerated. Evidence of CCR8+ Treg depletion in tumor tissue.[6]                                                                                                                                                         |
| CHS-114    | Phase 1b    | Manageable safety profile.  Monotherapy demonstrated Treg depletion (52-97%) and increased CD8+ T cells in tumors. Confirmed partial response in one heavily pre- treated HNSCC patient in combination with toripalimab. [2] |
| QLP2117    | Phase 1a    | Manageable safety and tolerability. In the 540 mg cohort, the disease control rate was 60%.[3]                                                                                                                               |
| ABT-863    | Preclinical | Not yet in clinical trials.                                                                                                                                                                                                  |
| 2MW4691    | Preclinical | Not yet in clinical trials.                                                                                                                                                                                                  |

## **Experimental Methodologies**

The following sections outline the general experimental protocols commonly used to evaluate the performance of anti-CCR8 antibodies.

# **Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay**

This assay measures the ability of an antibody to induce the killing of target cells by effector cells.

• Cell Preparation:



- Target cells: A cell line engineered to express CCR8 on its surface is labeled with a fluorescent dye (e.g., Calcein AM) or a luciferase reporter.
- Effector cells: Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

#### Assay Setup:

- Target cells are seeded in a 96-well plate.
- The anti-CCR8 antibody is added at various concentrations.
- Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
- Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell lysis.
- Data Acquisition:
  - For fluorescently labeled target cells, the amount of dye released from lysed cells into the supernatant is measured using a fluorometer.
  - For luciferase-expressing target cells, the remaining luminescence is measured after adding a substrate.
  - Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.
- Analysis: The percentage of specific lysis is calculated, and the EC50 (the antibody concentration that results in 50% of the maximum lysis) is determined.

#### In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of the antibody in a living organism.

- Animal Model: Immunocompromised mice are often used, engrafted with human immune cells and a human tumor cell line (xenograft model), or humanized mice expressing human CCR8.
- Tumor Implantation: Tumor cells are injected subcutaneously or orthotopically into the mice.







- Treatment: Once tumors reach a certain size, mice are treated with the anti-CCR8 antibody, a control antibody, or a vehicle, typically via intravenous or intraperitoneal injection.
- Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. The body
  weight and overall health of the mice are also monitored.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
- Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor
  volume in the treated group to the control group. The tumors may also be excised for further
  analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell
  infiltrate.





Click to download full resolution via product page



### Conclusion

The landscape of anti-CCR8 antibody development is rapidly evolving, with several promising candidates progressing through preclinical and early-stage clinical trials. While most antibodies in development leverage ADCC to deplete tumor-infiltrating Tregs, novel mechanisms such as inverse agonism and bispecific targeting are also being explored, offering the potential for differentiated therapeutic profiles.

The preliminary data summarized in this guide highlight the potential of targeting CCR8 to modulate the tumor microenvironment and enhance anti-tumor immunity. However, a direct comparison of these agents is challenging due to the limited and varied nature of the publicly available data. As more mature data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these anti-CCR8 antibodies will emerge. This will be crucial for identifying the most promising therapeutic strategies and patient populations that are most likely to benefit from this exciting new class of immuno-oncology agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Coherus Oncology | Coherus Presents Promising Early Clinical Data from Phase 1 Dose Expansion Study of CHS-114 in Patients with Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma at AACR 2025 [investors.coherus.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. 891 S-531011, a novel anti-human CCR8 antibody: antibody screening and evaluation of biological profiles - ProQuest [proquest.com]
- 5. In Vivo Treg Suppression Assays PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titles and Publications SITC 2024 [sitcancer.org]



 To cite this document: BenchChem. [A Comparative Analysis of Anti-CCR8 Antibodies in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#comparative-analysis-of-anti-ccr8-antibodies-in-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com